molecular formula C14H8BrN3O3 B4395671 3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B4395671
M. Wt: 346.13 g/mol
InChI Key: WRZISWIVTINBQM-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the third position and a nitrophenyl group at the fifth position of the oxadiazole ring

Properties

IUPAC Name

3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)13-16-14(21-17-13)9-4-6-12(7-5-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZISWIVTINBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group in the nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the phenyl rings, under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., hydrogen gas with palladium on carbon, sodium borohydride).

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

    Substitution: Products with various substituents replacing the bromine atom.

    Reduction: 3-(3-bromophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.

    Oxidation: Oxidized derivatives of the phenyl rings.

Scientific Research Applications

3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Chemical Biology: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation and survival.

    Electronic Applications: In materials science, the compound’s electronic properties are exploited to enhance the performance of devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and nitro groups, which impart distinct electronic and steric properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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3-(3-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

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